molecular formula C10H13NO B3371037 Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- CAS No. 6116-75-2

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-

Cat. No. B3371037
CAS RN: 6116-75-2
M. Wt: 163.22 g/mol
InChI Key: UORPHFZBCZEBJV-UHFFFAOYSA-N
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Description

Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl- is a chemical compound that belongs to the indole family. It is commonly known as 6,7-dihydro-2,3-dimethylindol-4-one or simply as DIMBOA. This compound is found in many plants, particularly in those belonging to the Poaceae family. DIMBOA has been extensively studied due to its potential applications in the fields of agriculture, medicine, and biotechnology.

Mechanism of Action

The mechanism of action of DIMBOA is not yet fully understood. However, it is believed that the compound exerts its effects through the inhibition of various enzymes and metabolic pathways in living organisms. This leads to the disruption of cellular processes and ultimately to the death of the organism.
Biochemical and Physiological Effects:
DIMBOA has been shown to have various biochemical and physiological effects on living organisms. In plants, DIMBOA acts as a natural defense mechanism against herbivores by inhibiting their feeding behavior. In animals, DIMBOA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent.

Advantages and Limitations for Lab Experiments

The advantages of using DIMBOA in lab experiments include its natural origin, its low toxicity, and its ability to inhibit various enzymes and metabolic pathways. However, the limitations of using DIMBOA in lab experiments include its instability and its potential interactions with other compounds.

Future Directions

There are several future directions for research on DIMBOA. These include:
1. Further elucidation of the mechanism of action of DIMBOA.
2. Development of new methods for the synthesis of DIMBOA.
3. Exploration of the potential applications of DIMBOA in agriculture, medicine, and biotechnology.
4. Investigation of the interactions between DIMBOA and other compounds.
5. Development of new compounds based on the structure of DIMBOA for use in various fields.
In conclusion, DIMBOA is a chemical compound that has been extensively studied due to its potential applications in various fields. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DIMBOA is needed to fully understand its potential applications and interactions with other compounds.

Scientific Research Applications

DIMBOA has been the subject of numerous scientific studies due to its potential applications in various fields. In agriculture, DIMBOA has been found to have insecticidal properties, making it a potential natural pesticide. In medicine, DIMBOA has been shown to have anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent. In biotechnology, DIMBOA has been used as a precursor for the synthesis of various other compounds.

properties

IUPAC Name

2,3-dimethyl-1,5,6,7-tetrahydroindol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-6-7(2)11-8-4-3-5-9(12)10(6)8/h11H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UORPHFZBCZEBJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C(=O)CCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70210053
Record name Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6116-75-2
Record name Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006116752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70210053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-
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Reactant of Route 5
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Reactant of Route 6
Indol-4(5H)-one, 6,7-dihydro-2,3-dimethyl-

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